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Compound of Interest

Compound Name: ADL-5859 hydrochloride

Cat. No.: B605188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of ADL-5859
hydrochloride, a potent and selective δ-opioid receptor agonist. The information presented is

collated from key scientific literature and is intended to provide a comprehensive resource for

researchers in the field of medicinal chemistry and drug development.

Chemical Profile and Pharmacological Data
ADL-5859, chemically known as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-

yl)benzamide, is a small molecule that has been investigated for its analgesic properties.[1][2]

Its hydrochloride salt is the form typically used for research and development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b605188?utm_src=pdf-interest
https://www.benchchem.com/product/b605188?utm_src=pdf-body
https://www.benchchem.com/product/b605188?utm_src=pdf-body
https://www.mdpi.com/1422-8599/2023/4/M1736
https://www.atlantis-press.com/article/25840592.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name

N,N-diethyl-4-(5-

hydroxyspiro[chromene-2,4'-

piperidine]-4-yl)benzamide

hydrochloride

[3]

Molecular Formula C₂₄H₂₈N₂O₃ · HCl [3]

Molecular Weight 428.95 g/mol [4]

CAS Number 850305-06-5 (free base) [3]

δ-opioid Receptor (DOR) Kᵢ 0.84 nM [5]

δ-opioid Receptor (DOR) EC₅₀ 20 nM [5]

μ-opioid Receptor (MOR)

Inhibition
32% at 10 µM

κ-opioid Receptor (KOR)

Inhibition
37% at 10 µM

Synthesis of ADL-5859 Hydrochloride
The synthesis of ADL-5859 hydrochloride involves a multi-step process, beginning with the

construction of the core spirocyclic piperidine structure, followed by functionalization and final

salt formation. The general synthetic approach is outlined below, based on the discovery and

development reported in the medicinal chemistry literature.

Synthetic Pathway

Core Spirocycle Formation Assembly of Key Intermediate Final Product Synthesis

Commercially Available
Starting Materials Multi-step Synthesis

Reaction
Sequence tert-butyl 4-oxopiperidine-1-carboxylate tert-butyl 4-(4-(N,N-diethylcarbamoyl)phenyl)-

5-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate
Coupling & Cyclization ADL-5859 (Free Base)Boc Deprotection ADL-5859 Hydrochloride

Salt Formation
(HCl)
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Caption: Synthetic pathway of ADL-5859 hydrochloride.

Experimental Protocols
Step 1: Synthesis of the Boc-protected Spirocyclic Intermediate

A general procedure for the synthesis of related spirocyclic piperidines suggests a convergent

synthesis strategy. A key intermediate, tert-butyl 4-(4-(N,N-diethylcarbamoyl)phenyl)-5-

hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate, is assembled from commercially

available starting materials. This process typically involves the reaction of a suitably substituted

aromatic component with a protected piperidone derivative, followed by cyclization to form the

spirocyclic core.

Step 2: Boc Deprotection to Yield ADL-5859 Free Base

The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen of the

intermediate from Step 1. This is typically achieved under acidic conditions.

Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent

such as dichloromethane (DCM) or dioxane.

Procedure: The Boc-protected intermediate is dissolved in the chosen solvent and treated

with an excess of the acid. The reaction is stirred at room temperature until completion,

which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Work-up: The reaction mixture is concentrated under reduced pressure to remove the

excess acid and solvent. The residue is then typically neutralized with a base (e.g., saturated

sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The

combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated

to yield the crude free base of ADL-5859.

Step 3: Formation of ADL-5859 Hydrochloride
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The final step involves the formation of the hydrochloride salt to improve the compound's

stability and solubility.

Reagents: ADL-5859 free base, hydrochloric acid (typically as a solution in a suitable solvent

like diethyl ether or isopropanol).

Procedure: The purified ADL-5859 free base is dissolved in a minimal amount of a suitable

organic solvent (e.g., ethyl acetate, methanol). A solution of hydrochloric acid is then added

dropwise with stirring.

Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is

collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove

any remaining impurities, and dried under vacuum to yield ADL-5859 hydrochloride as a

solid.

Purification of ADL-5859 Hydrochloride
Purification of the final compound and intermediates is crucial to ensure high purity for

biological testing. The following methods are commonly employed.

Purification Workflow
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Caption: General purification workflow for ADL-5859 hydrochloride.

Experimental Protocols
1. Column Chromatography:

Flash column chromatography over silica gel is a standard method for purifying the free base of

ADL-5859 before salt formation.

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and

methanol is typically used to elute the compound. The optimal solvent system is determined
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by TLC analysis.

Procedure: The crude product is dissolved in a minimal amount of the mobile phase and

loaded onto the silica gel column. The column is then eluted with the chosen solvent system,

and fractions are collected. The fractions containing the pure product (as determined by TLC

or LC-MS) are combined and concentrated.

2. Crystallization/Precipitation:

Crystallization or precipitation is the final step to obtain the pure hydrochloride salt.

Solvent System: A solvent system in which the hydrochloride salt has low solubility at a

certain temperature is chosen. This could be a single solvent or a mixture of solvents (e.g.,

ethyl acetate/diethyl ether, methanol/diethyl ether).

Procedure: The crude or partially purified hydrochloride salt is dissolved in a minimal amount

of the hot solvent. The solution is then allowed to cool slowly to room temperature, and may

be further cooled in an ice bath to induce crystallization. If the product precipitates upon

addition of an anti-solvent, this is also a viable method.

Isolation: The resulting crystals or precipitate are collected by filtration, washed with a small

amount of cold solvent, and dried under vacuum.

Data Summary
Step Product Typical Yield Purity

Analytical
Method

1

Boc-protected

Spirocyclic

Intermediate

Variable >95% NMR, LC-MS

2
ADL-5859 (Free

Base)
High

>95% (after

chromatography)
NMR, LC-MS

3
ADL-5859

Hydrochloride
High

>98% (after

crystallization)

NMR, LC-MS,

Elemental

Analysis
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Disclaimer: This guide is intended for informational purposes for a professional audience and

does not constitute a license to practice any patented inventions. The synthesis and handling of

chemical compounds should only be performed by trained professionals in a suitably equipped

laboratory, following all appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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